molecular formula C18H35NNaO4 B1200819 Disodium lauriminodipropionate CAS No. 3655-00-3

Disodium lauriminodipropionate

Cat. No.: B1200819
CAS No.: 3655-00-3
M. Wt: 352.5 g/mol
InChI Key: KRFRTHYSHLHKTK-UHFFFAOYSA-N
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Description

Disodium lauriminodipropionate is a chemical compound widely used in the cosmetic industry. It is the disodium salt of a substituted propionic acid and functions primarily as a surfactant, hair conditioning agent, and antistatic agent in various formulations . This compound is known for its mildness and effectiveness, making it a popular choice in personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium lauriminodipropionate involves a two-step process . Initially, dodecylamine (also known as laurylamine) undergoes a Michael addition to acrylic acid or methyl acrylate in methanol. This reaction yields monopropionic acid methyl ester and dipropionic acid methyl ester. The resulting esters are then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Disodium lauriminodipropionate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or halides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Disodium lauriminodipropionate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of disodium lauriminodipropionate involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, enhancing the penetration of active ingredients in cosmetic formulations. Additionally, its antistatic properties help in reducing static charge buildup on hair and skin .

Comparison with Similar Compounds

  • Sodium lauriminodipropionate
  • Lauriminodipropionic acid
  • Sodium lauraminopropionate

Comparison: Disodium lauriminodipropionate is unique due to its disodium salt form, which enhances its solubility and effectiveness as a surfactant. Compared to sodium lauriminodipropionate and lauriminodipropionic acid, this compound offers better performance in terms of conditioning and antistatic properties. Sodium lauraminopropionate, on the other hand, has limited data supporting its safety and efficacy .

Properties

CAS No.

3655-00-3

Molecular Formula

C18H35NNaO4

Molecular Weight

352.5 g/mol

IUPAC Name

disodium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate

InChI

InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23);

InChI Key

KRFRTHYSHLHKTK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.[Na]

Key on ui other cas no.

3655-00-3
26256-79-1

physical_description

Liquid

Pictograms

Corrosive

Related CAS

14960-06-6

Synonyms

Deriphat
Deriphat 160
Deriphat 160c
N-dodecyl-N,N beta-imidopropionate
N-lauryl iminodipropionate
N-lauryl iminodipropionate, disodium salt
N-lauryl iminodipropionate, monosodium salt, (beta)-isomer
N-lauryl iminodipropionate, sodium salt, (beta)-isomer
sodium lauriminodipropionate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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